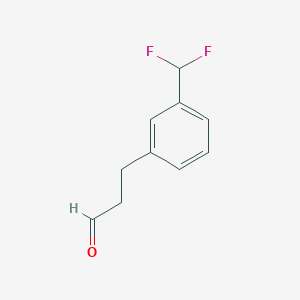

3-(3-(Difluoromethyl)phenyl)propanal

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemistry, particularly in the pharmaceutical and materials science sectors. wikipedia.org The strategic incorporation of fluorine into an organic molecule can dramatically alter its physicochemical properties. researchgate.net Due to fluorine's high electronegativity and the strength of the C-F bond (one of the strongest in organic chemistry), its presence can enhance metabolic stability, increase lipophilicity, and modify the acidity or basicity of nearby functional groups. wikipedia.orgalfa-chemistry.com These modifications can lead to improved bioavailability and efficacy of drug candidates. alfa-chemistry.com It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound impact of fluorination in drug design. alfa-chemistry.com The introduction of fluorine is a key strategy for medicinal chemists, as it has been suggested to significantly increase the probability of creating a successful drug. wikipedia.org

Overview of Aldehyde Functionality in Organic Transformations

The aldehyde functional group, characterized by a carbonyl center bonded to a hydrogen atom and an R group (R-CHO), is a cornerstone of organic synthesis. wikipedia.org Its importance stems from the high reactivity of the carbonyl group, which features a polarized carbon-oxygen double bond. teachy.ai This polarization makes the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. britannica.com

Aldehydes serve as crucial intermediates and starting materials for a multitude of organic transformations, including:

Nucleophilic Addition Reactions: The hallmark reaction of aldehydes, where nucleophiles such as Grignard reagents, organolithium compounds, and cyanides attack the carbonyl carbon. wikipedia.org

Oxidation: Aldehydes are easily oxidized to form carboxylic acids. teachy.ai

Reduction: They can be readily reduced to primary alcohols. teachy.ai

Condensation Reactions: Aldehydes with α-hydrogens can undergo enolization and participate in reactions like the aldol (B89426) condensation to form new carbon-carbon bonds. britannica.com

This versatility makes aldehydes invaluable building blocks for constructing more complex molecular architectures. msu.edu

Table 1: Key Reactions Involving the Aldehyde Functional Group

| Reaction Type | Reagent(s) | Product |

| Nucleophilic Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Secondary Alcohol |

| Oxidation | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

| Reductive Amination | Amine (R-NH₂), H₂, Catalyst | Amine |

Contextualization of the Difluoromethyl Group in Aromatic Systems

Key characteristics of the aromatic difluoromethyl group include:

Lipophilic Hydrogen Bond Donor: The hydrogen atom on the difluoromethyl group is acidic enough to act as a hydrogen bond donor, a rare property for a C-H bond. This allows it to mimic the hydrogen bonding capabilities of -OH or -NH groups. acs.org

Increased Lipophilicity: The -CHF₂ group generally increases the lipophilicity of a molecule more than a methyl group but less than a trifluoromethyl group, which can be crucial for membrane permeability. mdpi.comacs.org

Metabolic Stability: The presence of the two fluorine atoms enhances the stability of the C-H bond, making the group more resistant to metabolic oxidation compared to a methyl or methylene (B1212753) group. mdpi.com

These features make the difluoromethyl group a valuable substituent for chemists looking to fine-tune the properties of aromatic compounds for specific biological applications. mdpi.com

Research Landscape of Phenylpropanal Analogues and Fluorine Incorporation

The phenylpropanal scaffold is a structural motif found in various natural and synthetic compounds. Research into its analogues often involves modifications to both the aromatic ring and the propanal side chain to explore structure-activity relationships. The incorporation of fluorine, in particular, is a well-established strategy to enhance the biological activity of such molecules. nih.gov

For example, the synthesis of 3-(3-(trifluoromethyl)phenyl)propanal, a close analogue of the title compound, is a key step in the production of Cinacalcet, a calcimimetic drug. nih.govresearchgate.net Studies on fluorinated phenylalanine (an amino acid with a similar phenylpropyl skeleton) have shown that the position and type of fluorine substitution can profoundly affect inhibitor potency and selectivity against biological targets like the proteasome. nih.govnih.gov The introduction of fluorine-containing substituents is a known method for amplifying the cytotoxic properties of certain classes of compounds. mdpi.com This body of research underscores the chemical and pharmaceutical interest in combining the phenylpropanal framework with fluorine substituents to generate novel molecules with potentially enhanced properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

3-[3-(difluoromethyl)phenyl]propanal |

InChI |

InChI=1S/C10H10F2O/c11-10(12)9-5-1-3-8(7-9)4-2-6-13/h1,3,5-7,10H,2,4H2 |

InChI Key |

GFHWSYRMZBJFJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)F)CCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Difluoromethyl Phenyl Propanal and Its Precursors

Strategies for the Construction of the 3-(3-(Difluoromethyl)phenyl)propanal Backbone

The core of synthesizing this compound lies in the effective formation of the carbon skeleton. This involves creating a C-C bond between the C3 position of a propanal equivalent and the meta-position of a difluoromethyl-substituted benzene (B151609) ring. Catalytic cross-coupling reactions are paramount for achieving this transformation with high efficiency and control.

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to forge carbon-carbon bonds. mychemblog.com These methods offer a versatile and functional group-tolerant approach to connect different molecular fragments. mychemblog.com For the synthesis of the this compound backbone, the Mizoroki-Heck reaction and related palladium-catalyzed couplings are particularly powerful. nih.govresearchgate.net

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mychemblog.comnih.gov This reaction is highly effective for the arylation of alkenes to produce substituted olefins. chem-station.com In the context of synthesizing the 3-arylpropanal scaffold, this reaction can be employed to couple a halo-substituted difluoromethylbenzene with an acrolein derivative. nih.govresearchgate.net

A key challenge is the reactive nature of the aldehyde functional group in acrolein, which can undergo side reactions under typical Heck conditions. To circumvent this, a protected form of acrolein, such as an acetal (B89532), is often used. A notable example is the synthesis of the closely related trifluoromethyl analogue, which utilizes a Mizoroki-Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal. nih.govresearchgate.net This reaction, catalyzed by palladium acetate (B1210297) in the presence of a base, efficiently constructs the unsaturated precursor to the final propanal scaffold. nih.govresearchgate.net The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. mychemblog.comnih.gov

Table 1: Representative Conditions for Mizoroki-Heck Reaction in 3-Arylpropanal Precursor Synthesis nih.govresearchgate.net

| Parameter | Condition |

| Aryl Halide | 1-Bromo-3-(trifluoromethyl)benzene |

| Alkene Partner | Acrolein diethyl acetal |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Base/Additive | Tetrabutylammonium (B224687) acetate (nBu₄NOAc) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 120 °C (Conventional) / 150 °C (Microwave) |

| Yield | High |

This approach highlights a strategic use of protecting groups in combination with a powerful cross-coupling reaction to build the desired molecular framework, which is directly applicable to the synthesis of this compound.

Specifically targeting the synthesis of the this compound backbone, palladium-catalyzed coupling of an appropriate aryl halide with an acrolein derivative is the most direct method. nih.govresearchgate.net The aryl halide of choice would be 1-bromo-3-(difluoromethyl)benzene (B1272475) or 1-iodo-3-(difluoromethyl)benzene, with the former often being more cost-effective and the latter more reactive. The coupling partner is typically acrolein diethyl acetal, which serves as a stable and manageable surrogate for the volatile and reactive acrolein. nih.govresearchgate.net

The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂). mychemblog.comnih.govresearchgate.net The presence of a base is crucial for the final step of the catalytic cycle. mychemblog.com In a documented procedure for a similar substrate, tetrabutylammonium acetate was used effectively. nih.govresearchgate.net The use of microwave irradiation can significantly reduce reaction times compared to conventional heating, often without compromising the yield. nih.govresearchgate.net The product of this coupling is an unsaturated acetal, 1-(3,3-diethoxyprop-1-en-1-yl)-3-(difluoromethyl)benzene, the direct precursor to the target molecule's backbone.

Following the successful construction of the carbon skeleton, the subsequent steps involve transforming the unsaturated precursor into the final saturated aldehyde. This requires selective hydrogenation of the carbon-carbon double bond and, in some cases, chemoselective reduction of ester by-products that may form during the synthesis.

The product from the Mizoroki-Heck coupling is an α,β-unsaturated aldehyde (or its protected acetal form). The next critical step is the selective hydrogenation of the C=C double bond without affecting the aldehyde group or the difluoromethyl moiety. nih.govresearchgate.net Thermodynamically, hydrogenation of the C=C bond is generally favored over the C=O bond. yu.edu.jo

In an efficient "cascade" or one-pot process, the same palladium catalyst used for the Heck reaction can be utilized for the subsequent hydrogenation. nih.govresearchgate.net After the coupling reaction is complete, the reaction atmosphere is simply switched from an inert gas (like nitrogen) to hydrogen. nih.govresearchgate.net The palladium catalyst, now in a hydrogen atmosphere, effectively catalyzes the reduction of the double bond to yield the saturated acetal, 1-(3,3-diethoxypropyl)-3-(difluoromethyl)benzene. Subsequent acidic hydrolysis of the acetal unmasks the aldehyde, yielding this compound. nih.govresearchgate.net

The broader field of selective hydrogenation of cinnamaldehyde (B126680) (a similar substrate) provides extensive research on various catalytic systems capable of this transformation. acs.orgmdpi.com

Table 2: Catalytic Systems for Selective Hydrogenation of C=C in α,β-Unsaturated Aldehydes yu.edu.joacs.orgmdpi.comrsc.org

| Catalyst | Support | Key Features | Selectivity for Saturated Aldehyde |

| Palladium (Pd) | Al₂O₃ | Commercially available, effective in ionic liquids. yu.edu.jorsc.org | High |

| Platinum (Pt) | - | Often used, but selectivity can be an issue. acs.org | Moderate to High |

| Ruthenium (Ru) | - | Known for hydrogenation of both C=C and C=O. acs.org | Variable |

| Nickel (Ni) | CeO₂ | Non-noble metal catalyst. acs.org | Good |

These studies underscore the importance of catalyst choice and reaction conditions in achieving the desired selective reduction of the unsaturated propanal precursor.

Modern Synthetic Routes Incorporating Difluoromethyl Moieties

Recent advancements in organofluorine chemistry have provided a diverse toolkit for the introduction of the difluoromethyl group onto aromatic substrates. These methods offer significant advantages over traditional approaches, including improved functional group tolerance and stereochemical control.

The enantioselective nucleophilic difluoromethylation of aromatic aldehydes represents a direct and powerful strategy for creating chiral precursors to this compound. This approach utilizes a chiral catalyst to control the stereochemical outcome of the addition of a difluoromethyl nucleophile to an aldehyde.

Pioneering work has demonstrated the use of chiral quaternary ammonium (B1175870) salts as effective catalysts for this transformation. beilstein-journals.orgd-nb.infonih.gov These catalysts, often derived from cinchona alkaloids, can facilitate the enantioselective addition of difluoromethylating agents such as phenylsulfonyl difluoromethane (B1196922) (PhSO₂CF₂H) and (trimethylsilyl)difluoromethyl phenyl sulfone (Me₃SiCF₂SO₂Ph) to various aromatic aldehydes. beilstein-journals.orgresearchgate.net The reaction proceeds under phase-transfer conditions, with the chiral catalyst mediating the formation of the desired stereocenter. nih.gov While the enantioselectivity can be substrate-dependent, notable success has been achieved, with enantiomeric excesses (ee) up to 64% reported for certain substituted benzaldehydes. beilstein-journals.orgd-nb.infonih.gov

The general reaction scheme involves the deprotonation of the difluoromethylating agent by a base, such as potassium hydroxide, to generate the nucleophilic species. The chiral phase-transfer catalyst then shuttles the difluoromethyl anion to the organic phase, where it adds to the aromatic aldehyde.

Table 1: Enantioselective Nucleophilic Difluoromethylation of Aromatic Aldehydes

| Difluoromethylating Agent | Catalyst | Base | Aldehyde Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| PhSO₂CF₂H | Chiral Quaternary Ammonium Salt | KOH | 2-Chlorobenzaldehyde | up to 64% | beilstein-journals.orgcas.cn |

This methodology provides a direct route to chiral α-(difluoromethyl)aryl methanols, which are versatile intermediates that can be further elaborated to afford chiral this compound derivatives.

Visible-light photocatalysis has emerged as a mild and environmentally benign strategy for the formation of carbon-carbon bonds, including the introduction of fluorinated moieties. mdpi.comnih.gov Photocatalytic difluoromethylation of aromatic substrates offers a powerful alternative to traditional methods, often proceeding under ambient temperature and with high functional group tolerance. mdpi.comsemanticscholar.org

These reactions typically involve the generation of a difluoromethyl radical from a suitable precursor, such as a difluoromethylsulfone, through a single-electron transfer process mediated by a photocatalyst upon irradiation with visible light. mdpi.com The resulting difluoromethyl radical can then engage in reactions with aromatic compounds. researchgate.net For instance, the direct photocatalyzed para-selective C-H difluoroalkylation of aromatic aldehyde derivatives has been achieved, offering a regioselectivity opposite to that of classical Friedel-Crafts reactions. rsc.org

This approach is particularly valuable for late-stage functionalization, allowing for the introduction of the difluoromethyl group into complex molecules at a late step in the synthetic sequence. mdpi.comnih.gov The mild reaction conditions are compatible with a wide range of functional groups, making it a versatile tool for the synthesis of diverse difluoromethylated aromatic compounds.

Difluoromethyl phenyl sulfone (PhSO₂CF₂H) has been extensively utilized as a stable and easy-to-handle precursor to the difluoromethyl anion ("CF₂H⁻"). cas.cnresearchgate.netcas.cn This reagent provides a convenient and efficient means for the nucleophilic difluoromethylation of various electrophiles, including aldehydes. researchgate.net The presence of the phenylsulfonyl group stabilizes the adjacent carbanion, facilitating its generation under basic conditions. cas.cn

The reaction of difluoromethyl phenyl sulfone with an aromatic aldehyde, such as 3-formylbenzonitrile (a precursor to the desired phenyl ring), in the presence of a base, affords the corresponding α-(difluoromethyl) carbinol. researchgate.net This adduct can then undergo further transformations to yield the target propanal structure. The versatility of difluoromethyl phenyl sulfone has been demonstrated in its reaction with a wide range of carbonyl compounds. researchgate.net

Furthermore, derivatives of difluoromethyl phenyl sulfone, such as azidodifluoromethyl phenyl sulfone, have been developed to act as synthetic equivalents of other difluoromethyl-containing synthons, expanding the utility of this class of reagents. acs.orgnih.gov

Deoxofluorination offers a direct method for converting a carbonyl group into a difluoromethylene group. In the context of synthesizing precursors for this compound, the deoxofluorination of an appropriate aromatic aldehyde is a key strategy. cas.cn This transformation directly installs the difluoromethyl group at the desired position on the aromatic ring.

Various reagents have been developed for this purpose, with a trend towards safer and more user-friendly alternatives to traditional reagents like sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST). Modern deoxofluorination reagents include XtalFluor-E and PhenoFluor. researchgate.netdoi.orgnih.gov These reagents often operate under milder conditions and exhibit greater functional group tolerance. A recently developed protocol utilizes a Ph₂S/Selectfluor system for the deoxydifluorination of aldehydes under mild conditions, highlighting the ongoing efforts to develop more practical and accessible methods. cas.cn

The reaction involves the activation of the aldehyde by the fluorinating reagent, followed by nucleophilic attack of fluoride (B91410) and subsequent elimination to form the difluoromethyl group. cas.cn This strategy provides a straightforward route to 3-(difluoromethyl)benzaldehyde (B1397016), a key intermediate for the synthesis of this compound.

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure forms of this compound and its derivatives is of significant interest. Chiral auxiliaries provide a reliable and well-established method for introducing stereocenters with high levels of control.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is widely employed in asymmetric synthesis.

For the enantioselective functionalization of an aldehyde precursor to this compound, a chiral auxiliary can be attached to the aldehyde to form a chiral enolate or enamine equivalent. This chiral intermediate can then react with an electrophile, with the stereochemical course of the reaction being directed by the auxiliary.

Commonly used chiral auxiliaries include oxazolidinones (Evans auxiliaries) and sulfur-based auxiliaries derived from amino acids. researchgate.netscielo.org.mx For instance, an α,β-unsaturated aldehyde derived from 3-(difluoromethyl)benzaldehyde could be coupled to a chiral auxiliary. Subsequent conjugate addition of a nucleophile would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. Removal of the auxiliary would then furnish the chiral this compound derivative.

The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. acs.org The predictability and reliability of many chiral auxiliary-based methods make them a powerful tool for the synthesis of enantiomerically enriched target molecules.

Asymmetric Catalysis in C(sp²)-C(sp³) Bond Formation

The construction of the C(sp²)–C(sp³) bond linking the difluoromethylphenyl ring to the propanal side chain is a critical step in the synthesis of the target molecule. Asymmetric metal catalysis offers a powerful means to control the stereochemistry during this bond formation, enabling direct access to enantioenriched products. Nickel-catalyzed asymmetric reductive cross-coupling reactions have emerged as a particularly effective method for forging such bonds, especially for creating α-aryl stereogenic centers. acs.org

This methodology typically involves the coupling of an aryl halide (the C(sp²) partner) with an alkyl electrophile (the C(sp³) partner) in the presence of a reducing agent. The key to achieving high enantioselectivity is the use of a chiral ligand that coordinates to the nickel center, thereby creating a chiral catalytic environment that discriminates between the two enantiotopic faces of the prochiral radical intermediate.

In a potential application for a precursor to this compound, a 3-(difluoromethyl)phenyl halide could be coupled with a racemic C3 electrophile, such as a 1-chloro-1-substituted-propane derivative. The use of a chiral nickel catalyst, for instance, one bearing a bis(oxazoline) or pyrox-type ligand, could facilitate a highly enantioselective coupling. nih.gov Research in this area has demonstrated that a wide array of functional groups are tolerated, which is crucial for building complex molecular scaffolds. acs.org

Detailed studies on analogous systems have highlighted the effectiveness of specific catalyst-ligand combinations. For example, the coupling of benzylic chlorides with alkenyl bromides has been achieved with high enantioselectivity using a NiCl₂·dme/IndaBOX ligand system. nih.gov By incorporating a co-catalyst like cobalt(II) phthalocyanine, challenges related to slow activation of the electrophile can be overcome, leading to improved yields while maintaining excellent stereocontrol. nih.gov

| C(sp²) Partner | C(sp³) Partner | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Racemic Benzylic Chloride | NiCl₂·dme / Chiral Ligand (L3) | High | >90 | acs.org |

| Alkenyl Bromide | Racemic Chlorobenzyl Silane | NiCl₂·dme / IndaBOX (L3) + CoPc | Good | 96 | nih.gov |

| Aryl Halide | α-Chloroester | Nickel / Chiral Ligand | Good | High | nih.gov |

| N-Heterocyclic Halide | α-Chloronitrile | Nickel / Chiral Ligand | Good | High | nih.gov |

Dynamic Kinetic Resolution Techniques for Propanal Scaffolds

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the conversion of a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. wikipedia.orgnih.gov This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective, irreversible reaction that consumes only one of the enantiomers.

For propanal scaffolds, DKR can be effectively applied to racemic α-substituted aldehydes. A common and elegant approach involves a dual-catalysis system. nih.govresearchgate.net In such a system, an amine catalyst, often a simple primary amine, facilitates the rapid racemization of the aldehyde through the formation and hydrolysis of an enamine intermediate. Simultaneously, a chiral metal catalyst, typically a cationic rhodium complex, promotes an enantioselective transformation of one of the aldehyde enantiomers. nih.govchemistryviews.org

A well-documented example of this strategy is the intramolecular hydroacylation of racemic α-allyl aldehydes to form chiral cyclopentanones. researchgate.netchemistryviews.org A primary amine catalyst continuously interconverts the two aldehyde enantiomers, while a chiral rhodium catalyst selectively removes one enantiomer from the equilibrium by converting it into the desired cyclic ketone with high diastereo- and enantioselectivity. nih.govchemistryviews.org This principle could be adapted for precursors of this compound. For instance, a racemic α-substituted-3-(3-(difluoromethyl)phenyl)propanal could undergo DKR via an enantioselective reaction, such as an aldol (B89426) or Mannich reaction, catalyzed by a chiral organocatalyst or metal complex, while a separate catalyst ensures rapid racemization of the starting aldehyde.

The success of a DKR process hinges on the careful tuning of reaction conditions to ensure compatibility between the racemization and resolution catalysts and to ensure that the rate of racemization is significantly faster than the rate of the slow-reacting enantiomer's transformation. acs.org

| Substrate Type | Racemization Catalyst | Resolution Process | Chiral Catalyst | Outcome | Reference |

|---|---|---|---|---|---|

| Racemic α-allyl aldehydes | Primary Amine | Intramolecular Hydroacylation | Cationic Rhodium Complex | Enantioenriched Cyclopentanones | nih.govresearchgate.netchemistryviews.org |

| Racemic Aldehydes | Proline (via enamine) | Aldol Reaction | Proline (acts as both) | Enantioenriched Aldol Products | wikipedia.org |

| Racemic Aldehydes | Achiral Amine | Intermolecular Hydroacylation | Rhodium Complex | Enantioenriched 1,4-Ketoamides | researchgate.net |

Chemical Reactivity and Derivatization of 3 3 Difluoromethyl Phenyl Propanal

Reactivity of the Aldehyde Functional Group

The aldehyde moiety is the most reactive site in the molecule, readily undergoing transformations characteristic of this functional group.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the propanal group is electrophilic and susceptible to attack by various nucleophiles. wikipedia.org This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds. Common nucleophilic addition reactions include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) leads to the formation of secondary alcohols.

Wittig Reaction: Treatment with phosphorus ylides converts the aldehyde into an alkene.

Aldol (B89426) Condensation: In the presence of a base, it can react with enolates or other stabilized carbanions to form β-hydroxy aldehydes or α,β-unsaturated aldehydes after dehydration.

Reductive Amination: This is a crucial reaction for the synthesis of amines. For instance, the related compound 3-(3-(trifluoromethyl)phenyl)propanal undergoes reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine using a palladium on alumina (B75360) catalyst to produce Cinacalcet. nih.gov A similar transformation would be expected for 3-(3-(difluoromethyl)phenyl)propanal.

| Reaction Type | Reagent | Product Type |

| Grignard Reaction | R-MgX | Secondary Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Aldol Condensation | Ketone/Aldehyde, Base | β-Hydroxy Aldehyde |

| Reductive Amination | Amine, Reducing Agent | Amine |

Oxidation and Reduction Transformations of the Propanal Moiety

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 3-(3-(difluoromethyl)phenyl)propanoic acid. Reagents for this transformation include:

Potassium permanganate (B83412) (KMnO4)

Chromium trioxide (CrO3)

Tollens' reagent ([Ag(NH3)2]+)

The oxidation of aromatic aldehydes with certain reagents can sometimes lead to different products. For example, oxidation of aromatic aldehydes with p-trifluoromethylphenyl(difluoro)-λ(3)-bromane can produce aryl difluoromethyl ethers. nih.gov

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 3-(3-(difluoromethyl)phenyl)propan-1-ol. Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH4)

Lithium aluminum hydride (LiAlH4)

Catalytic hydrogenation (e.g., H2/Pd, Pt, Ni)

In the synthesis of Cinacalcet from its trifluoromethyl analog, a by-product ester is reduced to the aldehyde using potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA). nih.gov This demonstrates the compatibility of the aromatic fluoride (B91410) groups with such reductions.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | KMnO4, CrO3 | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4, H2/Catalyst | Primary Alcohol |

Transformations Involving the Difluoromethyl Group

The difluoromethyl (-CF2H) group is generally stable but can participate in or influence specific chemical reactions. rsc.org

Functional Group Interconversions of -CF2H

Direct interconversion of the difluoromethyl group is challenging due to the high strength of the C-F bonds. However, under specific conditions, transformations can be achieved. For instance, radical-mediated reactions can be used to introduce the difluoromethyl group onto aromatic rings. mdpi.com While direct conversion of an existing -CF2H group is less common, its acidic proton can be abstracted by strong bases, generating a difluoromethyl anion that can react with electrophiles.

Selective Transformations of the Difluoromethylated Aromatic Ring

The difluoromethyl group is a moderate electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. However, the existing substitution pattern of this compound already places the difluoromethyl group at a meta position relative to the propanal side chain. Further electrophilic substitution would likely be directed to the positions ortho and para to the propanal chain, but would be disfavored due to the deactivating effect of the -CF2H group.

Cascade and One-Pot Reaction Sequences Utilizing this compound

The presence of multiple reactive sites in this compound makes it an ideal candidate for cascade and one-pot reactions, which can significantly improve synthetic efficiency. rsc.orgnih.govyoutube.com

A key example involving a similar trifluoromethyl analog is the synthesis of 3-(3-trifluoromethylphenyl)propanal itself. nih.gov This process involves a Mizoroki–Heck cross-coupling reaction followed by a hydrogenation reaction in a cascade process. nih.gov

A hypothetical cascade reaction involving this compound could start with a nucleophilic addition to the aldehyde, followed by a reaction involving the aromatic ring or the difluoromethyl group. For instance, an intramolecular cyclization could be triggered after an initial reaction at the aldehyde.

Mechanistic Investigations of Reactions Involving 3 3 Difluoromethyl Phenyl Propanal

Elucidation of Reaction Mechanisms for Synthetic Pathways

While specific literature detailing the mechanistic elucidation for the synthesis of 3-(3-(difluoromethyl)phenyl)propanal is not extensively available, a plausible and widely accepted pathway can be inferred from the synthesis of its trifluoromethyl analog, 3-(3-(trifluoromethyl)phenyl)propanal. nih.gov The most probable synthetic route involves a palladium-catalyzed Mizoroki-Heck cross-coupling reaction.

This proposed mechanism commences with the oxidative addition of an aryl halide, specifically 1-bromo-3-(difluoromethyl)benzene (B1272475), to a palladium(0) catalyst. This step forms a palladium(II) intermediate. Subsequently, migratory insertion of an alkene, such as acrolein diethyl acetal (B89532), into the aryl-palladium bond occurs. This is followed by β-hydride elimination, which regenerates the double bond and yields the coupled product. The final step in the catalytic cycle is the reductive elimination of H-Pd-X, which, in the presence of a base, regenerates the active palladium(0) catalyst. The resulting product from the Heck reaction would be an unsaturated acetal, which can then be hydrogenated to the saturated acetal, followed by hydrolysis to yield the target aldehyde, this compound.

An alternative pathway could involve the oxidation of the corresponding alcohol, 3-(3-(difluoromethyl)phenyl)propan-1-ol. This oxidation can be achieved using various reagents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, though the specific mechanistic details would depend on the chosen oxidant.

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts are fundamental to the synthesis of this compound, governing both the efficiency of the reaction and the selectivity towards the desired product. Palladium complexes and chiral phase-transfer catalysts are of particular importance in this context.

Palladium catalysts are instrumental in the synthesis of arylpropanals via the Mizoroki-Heck reaction. The catalytic cycle, as it applies to the synthesis of a compound like this compound, is a well-established process.

The key steps in the palladium-catalyzed Mizoroki-Heck reaction are:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-3-(difluoromethyl)benzene) to form a Pd(II) complex.

Migratory Insertion (Carbopalladation): The alkene (e.g., acrolein diethyl acetal) coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the unsaturated product.

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst and a salt.

The efficiency and selectivity of this process are highly dependent on the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligands coordinated to the palladium center (e.g., phosphine (B1218219) ligands), the base, and the solvent. These components influence the rate of each step in the catalytic cycle and can be tuned to optimize the yield of the desired arylpropanal. For instance, the synthesis of the trifluoromethyl analog has been successfully achieved using Pd(OAc)₂ as the catalyst. nih.gov

Table 1: Key Components in a Typical Palladium-Catalyzed Mizoroki-Heck Reaction for Arylpropanal Synthesis

| Component | Example | Role in the Catalytic Cycle |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |

| Base | Et₃N (Triethylamine) | Neutralizes the hydrogen halide produced during the reaction and facilitates the regeneration of the Pd(0) catalyst. |

The introduction of a difluoromethyl group in an enantioselective manner is a significant challenge in synthetic organic chemistry. Chiral quaternary ammonium (B1175870) salts have emerged as effective phase-transfer catalysts for the asymmetric difluoromethylation of various substrates, particularly aldehydes. While a direct application to this compound has not been reported, the underlying principles can be applied to a synthetic strategy for a chiral version of this molecule.

In this methodology, a prochiral nucleophile is deprotonated at the interface of two immiscible phases (e.g., aqueous and organic). The resulting anion forms a chiral ion pair with the quaternary ammonium cation of the catalyst. This chiral ion pair then reacts with a difluoromethylating agent in the organic phase. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

Cinchona alkaloids are a common source for the synthesis of chiral quaternary ammonium salts used in these reactions. The steric and electronic properties of the catalyst can be fine-tuned by modifying the substituents on the alkaloid scaffold to achieve high enantioselectivity.

Table 2: Representative Chiral Quaternary Ammonium Salts and Their Application in Asymmetric Synthesis

| Catalyst Type | General Structure | Typical Application |

|---|---|---|

| Cinchona Alkaloid-Derived | Quaternized Cinchonidine/Cinchonine | Asymmetric alkylation, Michael addition, and fluorination reactions. |

A potential synthetic route to an enantiomerically enriched form of this compound could involve the asymmetric difluoromethylation of a suitable precursor aldehyde using a chiral phase-transfer catalyst.

Understanding the Influence of the Difluoromethyl Substituent on Reaction Kinetics

The difluoromethyl (CF₂H) group is a unique substituent that significantly influences the electronic properties of the aromatic ring to which it is attached, and consequently, the kinetics of reactions involving the molecule. The CF₂H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property has a profound effect on the reactivity of the aromatic ring and any functional groups attached to it.

In the context of the Mizoroki-Heck reaction for the synthesis of this compound, the electron-withdrawing nature of the CF₂H group is expected to impact the rate of the oxidative addition step. The oxidative addition of an aryl halide to a palladium(0) catalyst is generally favored by electron-deficient aryl halides. Therefore, the presence of the CF₂H group on the aromatic ring of 1-bromo-3-(difluoromethyl)benzene would likely accelerate the oxidative addition step compared to an unsubstituted or electron-rich aryl bromide.

The influence of the difluoromethyl group extends beyond the aromatic ring, affecting the reactivity of the propanal side chain. The electron-withdrawing nature of the substituted phenyl ring can influence the acidity of the α-protons of the aldehyde and the reactivity of the carbonyl group towards nucleophiles.

Table 3: Comparison of Electronic Effects of Different Substituents

| Substituent | Hammett Parameter (σₚ) | Electronic Effect | Expected Influence on Oxidative Addition Rate |

|---|---|---|---|

| -H | 0.00 | Neutral | Baseline |

| -CH₃ | -0.17 | Electron-donating | Slower |

| -Cl | 0.23 | Electron-withdrawing | Faster |

| -CF₃ | 0.54 | Strongly electron-withdrawing | Significantly faster |

Computational and Theoretical Studies on 3 3 Difluoromethyl Phenyl Propanal

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

While specific computational studies exclusively on 3-(3-(difluoromethyl)phenyl)propanal are not widely available in peer-reviewed literature, the methodologies for its analysis are well-established through research on analogous fluorinated aromatic compounds. nih.govhhu.de Density Functional Theory (DFT) is a powerful and common method for such investigations, balancing computational cost with accuracy. mdpi.comnih.gov

A typical DFT analysis for this molecule would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311G or higher. mdpi.commdpi.com This process finds the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. For similar fluorinated biphenyl (B1667301) compounds, DFT calculations have shown excellent agreement between calculated structures and experimental results obtained from X-ray diffraction. nih.govresearchgate.net These calculations would reveal how the electron-withdrawing difluoromethyl group influences the geometry of the phenyl ring and the conformation of the propanal side chain. hhu.de

Interactive Table: Predicted Geometrical Parameters from DFT Calculations for Analogous Aromatic Systems

| Parameter | Typical Predicted Value | Method Reference |

| C-C (Aromatic Ring) Bond Length (Å) | 1.39 - 1.41 | B3LYP/6-311G mdpi.com |

| C-H (Aromatic Ring) Bond Length (Å) | ~1.08 | B3LYP/6-311G mdpi.com |

| C-C (Side Chain) Bond Length (Å) | 1.51 - 1.54 | B3LYP/6-311G mdpi.com |

| C=O (Aldehyde) Bond Length (Å) | ~1.21 | B3LYP/6-311G mdpi.com |

| C-F (Difluoromethyl) Bond Length (Å) | ~1.35 | B3LYP/6-311G** hhu.de |

| Phenyl Ring Dihedral Angle (°) | ~30-40 (relative to a substituent) | B3LYP/6-311G(d,p) nih.gov |

Note: The data in the table is representative of calculations performed on similar fluorinated aromatic molecules and serves as an example of the type of data generated.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic properties. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered on the propanal group, particularly the carbonyl (C=O) bond, and influenced by the electron-withdrawing difluoromethyl group. scispace.com The difluoromethyl group would lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack at the carbonyl carbon. The HOMO-LUMO gap can be calculated using DFT, and this value is instrumental in predicting the molecule's electronic absorption spectra and its potential as an electron acceptor or donor in chemical reactions. scispace.com

Interactive Table: Representative Frontier Orbital Energies for Fluorinated Phenyl Derivatives

| Orbital | Typical Energy (eV) | Significance | Reference |

| HOMO | -6.1 to -6.5 | Electron-donating ability | B3LYP/6-311G(d,p) nih.gov |

| LUMO | -2.2 to -2.5 | Electron-accepting ability | B3LYP/6-311G(d,p) nih.gov |

| Energy Gap (ΔE) | 3.8 to 4.1 | Chemical reactivity, stability | B3LYP/6-311G(d,p) nih.gov |

Note: The data represents typical values for related aromatic compounds and illustrates the expected output of such an analysis.

Conformational Analysis of the Propanal Side Chain and Aromatic Ring

The flexibility of the propanal side chain allows this compound to adopt various conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. This is critical as the molecule's shape influences its physical properties and biological activity.

Studies on similar molecules, such as 1,3-difluoropropane (B1362545) and 3-phenylpropanal, provide a basis for predicting the conformational preferences of the target compound. acs.orgnih.govhw.ac.uk The rotation around the C-C single bonds in the propanal side chain will be the primary source of conformational isomerism. The interaction between the difluoromethyl group on the phenyl ring and the aldehyde group will likely lead to specific preferred orientations. For instance, gauche and anti conformations are expected around the Cα-Cβ bond of the side chain. nih.gov Computational methods, such as DFT, can be used to calculate the relative energies of these different conformers, revealing the most populated states at a given temperature. nih.govmdpi.com The polarity of the solvent can also significantly influence the conformational profile of molecules with fluorine substituents. nih.gov

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. Time-dependent DFT (TD-DFT) calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions, primarily the HOMO to LUMO transition. researchgate.net

Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations can identify characteristic peaks, such as the C=O stretch of the aldehyde (expected around 1715 cm⁻¹), the C-F stretches of the difluoromethyl group, and various vibrations of the aromatic ring. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be predicted with good accuracy, providing a theoretical spectrum that can be compared with experimental data for structure verification. nih.govhhu.de

In addition to spectroscopy, theoretical calculations can map out potential reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and thermodynamics of potential reactions, such as the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol. This provides a deeper understanding of the molecule's chemical reactivity.

Applications of 3 3 Difluoromethyl Phenyl Propanal As a Chemical Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

While direct synthetic applications of 3-(3-(Difluoromethyl)phenyl)propanal are not extensively documented in publicly available literature, the closely related analogue, 3-(3-(trifluoromethyl)phenyl)propanal, serves as a key intermediate in the synthesis of pharmaceutically active compounds. nih.gov This highlights the potential of such substituted phenylpropanal structures as crucial building blocks.

One of the most notable applications of the trifluoromethyl analogue is in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism. nih.gov In this synthesis, the aldehyde group of 3-(3-(trifluoromethyl)phenyl)propanal undergoes reductive amination with (R)-1-(1-naphthyl)ethylamine to form the final active pharmaceutical ingredient. nih.gov This reaction underscores the utility of the propanal side chain in constructing more complex molecular architectures.

Given the similar reactivity of the aldehyde group, it is highly probable that this compound could serve as a precursor in analogous synthetic routes to access novel bioactive molecules. The difluoromethyl group can offer a different pharmacokinetic and pharmacodynamic profile compared to the trifluoromethyl group, making its derivatives interesting targets for drug discovery programs.

The synthesis of the analogous 3-(3-(trifluoromethyl)phenyl)propanal has been achieved through methods such as the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal (B89532), followed by hydrogenation and hydrolysis. nih.gov Another route involves the oxidation of 3-(3-(trifluoromethyl)phenyl)propan-1-ol. chemicalbook.com Similar synthetic strategies could likely be employed to produce this compound, starting from 1-bromo-3-(difluoromethyl)benzene (B1272475).

Table 1: Synthesis of the Analogous 3-(3-(Trifluoromethyl)phenyl)propanal

| Starting Materials | Reagents and Conditions | Product | Reference |

| 1-bromo-3-(trifluoromethyl)benzene, acrolein diethyl acetal | 1. Pd(OAc)₂, nBu₄NOAc, K₂CO₃, KCl, DMF, 90°C 2. Hydrogenation 3. Hydrolysis | 3-(3-(Trifluoromethyl)phenyl)propanal | nih.gov |

| 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | DMSO, P₂O₅, CH₂Cl₂, then triethylamine | 3-(3-(Trifluoromethyl)phenyl)propanal | chemicalbook.com |

This table presents synthetic routes for the trifluoromethyl analogue, which are expected to be adaptable for the synthesis of this compound.

Strategies for the Derivatization of this compound into Advanced Scaffolds

The chemical structure of this compound offers two primary sites for derivatization: the aldehyde group and the aromatic ring. These functionalities allow for a wide range of chemical transformations to build more complex and diverse molecular scaffolds.

The aldehyde group is a versatile functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. These include:

Reductive Amination: As demonstrated in the synthesis of Cinacalcet from its trifluoromethyl analogue, the aldehyde can be converted into an amine, providing a pathway to a large variety of biologically active compounds. nih.gov

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of alkenes, which can then be further functionalized.

Aldol (B89426) and Related Condensation Reactions: These reactions enable the formation of carbon-carbon bonds, leading to the construction of larger and more complex carbon skeletons.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of functional groups for further derivatization.

The difluoromethylphenyl ring can also be functionalized, typically through electrophilic aromatic substitution reactions. The difluoromethyl group is a meta-directing deactivator, meaning that incoming electrophiles will preferentially add to the positions meta to the CHF₂ group. Common derivatization strategies for the aromatic ring include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl), which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups to the aromatic ring.

The combination of these derivatization strategies allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the generation of libraries of novel compounds for various applications. nih.govmdpi.com

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Substituted amine |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | Carboxylic acid |

| Reduction | Reducing Agent (e.g., NaBH₄) | Alcohol |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic ring |

| Bromination | Br₂, FeBr₃ | Bromo-substituted aromatic ring |

This table outlines general derivatization strategies and does not represent experimentally verified conditions for this compound.

Development of Novel Organofluorine Reagents and Catalysts Utilizing Difluoromethylphenyl Moieties

The difluoromethylphenyl moiety, as present in this compound, is a valuable component in the design of novel organofluorine reagents and catalysts. The unique electronic properties of the difluoromethyl group can influence the reactivity and selectivity of molecules in which it is incorporated.

While this compound itself is not a reagent or catalyst, it can serve as a precursor for their synthesis. For example, the aldehyde functionality could be used to anchor the difluoromethylphenyl group to a solid support or a larger molecular framework to create a new catalyst. The aromatic ring could be further functionalized to introduce coordinating groups that can bind to metal centers, forming novel transition metal catalysts. cas.cn

The development of new reagents for the introduction of difluoromethyl groups is an active area of research in organofluorine chemistry. sustech.edu.cn Compounds containing the difluoromethylphenyl moiety can be used to study the mechanisms of fluorination and difluoromethylation reactions. Furthermore, the electronic effects of the difluoromethyl group can be harnessed to tune the properties of ligands in catalysis. For instance, ligands bearing difluoromethylphenyl groups can influence the Lewis acidity of a metal center, thereby altering the catalytic activity and selectivity of the complex.

The broader class of fluoroalkyl amino reagents (FARs) has proven to be a powerful tool for the introduction of various fluorinated groups onto heterocyclic compounds. nih.gov While not directly synthesized from this compound, the study of such difluoromethylated building blocks contributes to the understanding and development of new synthetic methodologies in organofluorine chemistry. The insights gained from studying the reactivity of compounds like this compound can inform the design of more efficient and selective fluorination and fluoroalkylation reagents. cas.cn

Structure Activity Relationship Studies of 3 3 Difluoromethyl Phenyl Propanal Derivatives

Systematic Modification of the Phenylpropanal Core

The phenylpropanal core offers several sites for modification to probe the SAR of this class of compounds. These modifications can be broadly categorized into alterations of the phenyl ring, the propanal chain, and the aldehyde functional group. Each modification can influence the molecule's size, shape, electronics, and physicochemical properties, thereby affecting its interaction with biological targets.

Modifications of the Phenyl Ring:

Substitution Pattern: The position of substituents on the phenyl ring is critical. The existing meta-(3-position) substitution of the difluoromethyl group dictates a specific electronic and steric profile. Moving this group to the ortho-(2-position) or para-(4-position) would significantly alter the molecule's interaction with a target binding site. For instance, a para-substitution might allow the substituent to extend into a deeper hydrophobic pocket, whereas an ortho-substitution could introduce steric hindrance or facilitate specific intramolecular interactions.

Additional Substituents: Introducing other functional groups such as halogens (Cl, Br), alkyl groups (CH₃), or methoxy (B1213986) groups (OCH₃) can modulate lipophilicity, electronic character, and metabolic stability. For example, adding an electron-withdrawing group could enhance the acidity of the difluoromethyl C-H bond, potentially strengthening hydrogen bond donor capabilities. Conversely, an electron-donating group could increase the electron density of the ring.

Modifications of the Propanal Chain:

Chain Length: Altering the length of the alkyl chain connecting the phenyl ring and the aldehyde can impact the molecule's flexibility and its ability to adopt an optimal conformation for binding. Shortening the chain to an ethyl or methyl group, or lengthening it to a butyl group, would change the spatial relationship between the aromatic ring and the aldehyde.

Alkylation: Introducing alkyl groups, such as a methyl group, on the α- or β-carbons of the propanal chain can introduce chirality and create specific steric interactions that may enhance binding affinity or selectivity for a particular target.

Introduction of Rigidity: Incorporating double bonds or cyclopropane (B1198618) rings within the propanal chain can restrict conformational freedom. This can be a valuable strategy to lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

Modification of the Aldehyde Group:

Reduction to an Alcohol: Converting the aldehyde to a primary alcohol (3-(3-(difluoromethyl)phenyl)propan-1-ol) would remove a potential hydrogen bond acceptor and introduce a hydrogen bond donor. This would significantly alter the molecule's interaction profile.

Oxidation to a Carboxylic Acid: Oxidation to the corresponding carboxylic acid would introduce a negative charge at physiological pH, which could form ionic interactions with a positively charged residue in a binding site.

Conversion to other Functional Groups: The aldehyde can be derivatized to form imines, oximes, or hydrazones, which would introduce different electronic and steric features and could act as probes for the chemical environment of the binding pocket.

A hypothetical SAR study could involve synthesizing a library of compounds with these systematic modifications and evaluating their biological activity. The resulting data would provide a comprehensive picture of the structural requirements for activity.

Impact of Difluoromethyl Group Position and Conformation on Molecular Interactions

The difluoromethyl (CHF₂) group is a unique substituent in drug design, often considered a bioisostere of a hydroxyl, thiol, or even a methyl group. nih.gov Its impact on molecular interactions is multifaceted, stemming from its distinct electronic properties and conformational behavior.

The C-H bond in the CHF₂ group is more acidic than in a methyl group, allowing it to act as a weak hydrogen bond donor. acs.org This capability can be crucial for establishing specific interactions with hydrogen bond acceptors like carbonyl oxygens or nitrogen atoms in a biological target. The strength of this interaction can be influenced by the electronic environment of the phenyl ring.

The position of the difluoromethyl group on the phenyl ring is a key determinant of its influence.

meta-Position (as in the parent compound): This position influences the electronic properties of the phenyl ring primarily through inductive effects. It avoids the direct steric clash that can occur with an ortho-substituent and does not place the group in direct conjugation with substituents in the para-position.

para-Position: A para-substitution would place the CHF₂ group at the opposite end of the molecule from the propanal chain, where it might interact with a different region of a binding site.

The conformation of the difluoromethyl group itself is also a factor. The C-H bond of the CHF₂ group can orient itself relative to the plane of the phenyl ring. While there is relatively free rotation around the C-C bond connecting the CHF₂ group to the ring, certain conformations may be energetically favored, particularly when the molecule is bound to a target. nih.gov This preferred orientation can optimize electrostatic and steric interactions within the binding pocket. Computational studies on difluoroacetamide oligomers suggest that the conformational preferences of the difluoromethyl group can be influenced by dipole-dipole interactions and the surrounding solvent environment. nih.gov

Comparative Analysis with Trifluoromethylated and Non-Fluorinated Analogues

To fully appreciate the role of the difluoromethyl group, it is instructive to compare its properties with those of the trifluoromethyl (CF₃) group and a non-fluorinated analogue, such as a methyl (CH₃) group or a simple hydrogen atom.

The introduction of fluorine atoms has a profound effect on the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and pKa.

| Property | Non-Fluorinated (H) | Difluoromethyl (CHF₂) | Trifluoromethyl (CF₃) |

| Lipophilicity (Hansch parameter, π) | 0 | ~0.3 | ~0.88 |

| Electronic Effect (Hammett constant, σm) | 0 | ~0.35 | ~0.43 |

| Hydrogen Bond Donating Ability | No | Yes (weak) | No |

| Metabolic Stability | Lower (susceptible to oxidation) | Higher | Highest |

| Steric Size (van der Waals radius) | Smaller | Intermediate | Larger |

Lipophilicity: The trifluoromethyl group is significantly more lipophilic than the difluoromethyl group. mdpi.com This increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets, but excessive lipophilicity can also lead to poor solubility and non-specific binding. The difluoromethyl group offers a more moderate increase in lipophilicity compared to a hydrogen atom. acs.org

Electronic Effects: Both CHF₂ and CF₃ groups are electron-withdrawing due to the high electronegativity of fluorine. The CF₃ group has a stronger electron-withdrawing effect than the CHF₂ group. This influences the electron density of the aromatic ring and the acidity of any nearby protons.

Hydrogen Bonding: A key difference is the ability of the CHF₂ group to act as a hydrogen bond donor, a property absent in the CF₃ and methyl groups. nih.gov This allows for specific interactions that cannot be replicated by the other two groups and makes the CHF₂ group a potential bioisostere for hydroxyl or thiol groups.

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com Both CHF₂ and CF₃ groups can block sites of metabolism on the phenyl ring, thereby increasing the half-life of a drug.

Steric Considerations: The trifluoromethyl group is sterically larger than the difluoromethyl group. This difference in size can be critical for fitting into a tightly constrained binding site.

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 3-(3-(Difluoromethyl)phenyl)propanal

The principles of green chemistry are increasingly integral to modern synthetic processes, aiming to reduce environmental impact and improve efficiency. mdpi.comjddhs.com While specific green synthesis routes for this compound are not yet extensively detailed in the literature, a roadmap can be envisioned based on sustainable methodologies developed for structurally similar compounds, such as its trifluoromethyl analogue. nih.govnih.govresearchgate.net

Key areas for developing a sustainable synthesis include:

Catalyst Recovery and Reuse: A significant advancement in the synthesis of the related 3-(3-trifluoromethylphenyl)propanal involves a Mizoroki-Heck cross-coupling reaction where the palladium catalyst is recovered on an alumina (B75360) support (Pd/Al2O3) and reused in subsequent reductive amination steps. nih.govnih.gov This cascade process minimizes the consumption of precious metals, a core tenet of green chemistry.

Energy-Efficient Methodologies: The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times for key synthetic steps without compromising yield or selectivity. nih.govnih.govresearchgate.net Applying this technique to the synthesis of the difluoromethyl analogue could lead to significant energy savings and increased throughput.

Use of Greener Solvents: A priority in sustainable synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives. jddhs.com Future work would involve screening solvents with better environmental, health, and safety profiles to replace those like tetrahydrofuran (B95107) (THF) or toluene (B28343) used in analogous syntheses. nih.gov

| Green Solvents | Replacing traditional volatile organic compounds (VOCs) with safer alternatives like bio-derived solvents. | Reduces environmental impact and improves operational safety. jddhs.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated platforms offers substantial advantages in terms of safety, consistency, and scalability. nih.gov The synthesis of this compound is a prime candidate for such integration.

Flow Chemistry: Performing multi-step syntheses in continuous flow reactors allows for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov Hazardous intermediates can be generated and consumed in situ, minimizing risk. sciencedaily.com For example, a Heck coupling followed by a reduction step could be "telescoped" into a single, continuous process, eliminating the need for isolating intermediates. durham.ac.ukuc.pt This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs). nih.gov

Automated Synthesis Platforms: The development of robotic systems and cartridge-based automated synthesizers is revolutionizing chemical discovery. nih.govchimia.ch These platforms can perform numerous reactions in parallel, enabling rapid optimization of reaction conditions. mpg.de By programming a synthesis route, such as the one for this compound, a platform could automatically execute the required steps, including reagent addition, reaction, work-up, and purification. youtube.com This not only accelerates the discovery of optimal synthetic routes but also improves reproducibility.

Exploration of Novel Catalytic Systems for Difluoromethylation and Further Transformations

The introduction of the difluoromethyl group is a critical step in the synthesis of the target compound. Research into novel catalytic systems for difluoromethylation is a vibrant field, driven by the increasing importance of this moiety in medicinal chemistry. rsc.org

Advanced Difluoromethylation Reagents: While classic methods exist, recent research has focused on developing new reagents and catalysts for more efficient and selective difluoromethylation. This includes the use of difluoromethyl phenyl sulfone derivatives and novel difluorocarbene precursors that are less harmful to the environment. cas.cnrsc.orgcas.cn Metal-catalyzed cross-coupling reactions and radical-based Minisci-type reactions are emerging as powerful strategies for installing the CF2H group onto aromatic rings. rsc.org

Catalytic Systems for Further Transformations: As an aldehyde, this compound is a versatile intermediate for a wide array of subsequent chemical reactions. A key transformation for analogous compounds is reductive amination to form amines, which are common in bioactive molecules. nih.govresearchgate.net Future research could explore novel, highly efficient, and enantioselective catalytic systems for this and other transformations, such as aldol (B89426) reactions, Wittig reactions, and oxidations, to generate a diverse library of derivatives for biological screening. For instance, palladium- and rhodium-based catalysts have been effectively used for the reductive amination of the trifluoromethyl analogue. nih.gov

Table 2: Emerging Catalytic Methods for Difluoromethylation

| Method Type | Description | Key Features |

|---|---|---|

| Metal-Catalyzed Cross-Coupling | Transfer of a CF2H group from a reagent to an aryl halide or equivalent using a transition metal catalyst (e.g., Pd, Cu). | High efficiency and functional group tolerance. rsc.org |

| Radical Difluoromethylation | Generation of a CF2H radical which is then added to an aromatic system, often through a Minisci-type reaction. | Particularly effective for heteroaromatic substrates. rsc.org |

| Nucleophilic Difluoromethylation | Use of reagents like PhSO2CF2H to add a nucleophilic "CF2H-" equivalent to electrophiles. | Effective for reactions with carbonyls and imines. cas.cn |

| Difluorocarbene Insertion | Generation of difluorocarbene (:CF2) which can insert into various bonds. | Useful for creating O-CF2H, N-CF2H, and S-CF2H linkages. cas.cn |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Unambiguous structural confirmation and precise purity determination are critical for any chemical compound intended for advanced applications. A suite of modern analytical techniques would be essential for the characterization of this compound.

Structural Elucidation: While standard techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy provide the basic framework of the structure, more advanced methods are needed for complete confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula.

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Purity Assessment: Assessing the purity of the final compound and identifying any impurities is crucial.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV-Vis and Mass Spectrometry (LC-MS) detectors is the gold standard for purity analysis, capable of separating the target compound from starting materials, by-products, and other impurities. dea.gov

Gas Chromatography-Mass Spectrometry (GC-MS): An effective technique for analyzing volatile compounds and separating isomers. nih.gov

Quantitative NMR (qNMR): An increasingly important method for determining the purity of a sample with high precision without the need for a specific reference standard of the compound itself.

Table 3: Advanced Analytical Techniques for Characterization and Purity

| Technique | Purpose | Information Provided |

|---|---|---|

| HRMS | Structural Elucidation | Provides the exact molecular weight and elemental composition. |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Confirms atom connectivity and provides unambiguous assignment of NMR signals. |

| HPLC-UV/MS | Purity Assessment | Separates and quantifies the main compound and impurities. dea.gov |

| GC-MS | Purity Assessment | Identifies and quantifies volatile impurities and can separate isomers. nih.gov |

| qNMR | Purity Assessment | Determines the absolute purity of the compound against a certified internal standard. |

Q & A

Q. What are the primary synthetic routes for 3-(3-(difluoromethyl)phenyl)propanal, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : The compound can be synthesized via oxidation of 3-(3-(difluoromethyl)phenyl)propanol or catalytic hydrogenation of 3-(trifluoromethyl)cinnamaldehyde derivatives. For example, sodium hypochlorite/TEMPO-mediated oxidation achieves ~88% yield, while DIBALH reduction in THF at -75°C produces lower yields (60%) due to competing pathways . Solvent choice (e.g., toluene vs. DCM) and reaction time significantly impact selectivity: PDBBA in toluene at 25°C for 4 hours yields 96% product II, but shortening time to 1 hour increases selectivity to 97% by minimizing side product VII formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combined use of H NMR, C NMR, and IR spectroscopy is standard. For example, H NMR resolves aldehydic protons (~9.8 ppm) and difluoromethyl groups (split peaks due to F coupling). X-ray crystallography (e.g., single-crystal studies on analogous trifluoromethylphenylpropanoic acids) confirms spatial arrangements of substituents, critical for understanding steric effects in downstream reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side-product formation during the synthesis of this compound?

- Methodological Answer : Side products like VII (from over-oxidation or incomplete reduction) are minimized by:

- Catalyst Selection : PDBBA in toluene reduces VII formation to 3% vs. 10% with SDBBA under identical conditions .

- Temperature Control : Lower temperatures (-75°C with DIBALH) slow competing pathways but require extended reaction monitoring .

- Time Modulation : Shortening reaction time from 4 hours to 1 hour with PDBBA increases product II yield from 90% to 97% .

Q. What analytical strategies resolve contradictions in data from different synthetic protocols (e.g., conflicting yields or impurity profiles)?

- Methodological Answer : Cross-validation using HPLC-MS and F NMR identifies impurities (e.g., residual alcohols or over-oxidized acids). For instance, discrepancies in DIBALH-mediated yields (60% vs. literature-reported 77%) may arise from trace moisture in THF, which quenches the reagent. Rigorous drying of solvents and in-situ monitoring via FTIR (to track aldehyde C=O stretch at ~1720 cm) improves reproducibility .

Q. How does the electronic nature of the difluoromethyl group influence the reactivity of this compound in reductive amination?

- Methodological Answer : The electron-withdrawing difluoromethyl group activates the aldehyde for nucleophilic attack but may sterically hinder bulky amines. In cinacalcet synthesis, (R)-1-(1-naphthyl)ethylamine reacts efficiently due to its planar aromatic system, achieving >90% conversion in THF. Computational studies (DFT) suggest the difluoromethyl group stabilizes the imine intermediate via inductive effects, lowering the activation energy by ~15 kJ/mol compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.